

Unveiling the Atomic Architecture of Ferrous Chloride Dihydrate: A Technical Guide

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Compound of Interest

Compound Name:	Ferrous chloride dihydrate
CAS No.:	20049-66-5
Cat. No.:	B8270115

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For researchers, scientists, and professionals in drug development, a comprehensive understanding of the crystal structure of active pharmaceutical ingredients and related compounds is paramount. This technical guide provides an in-depth analysis of the crystal structure of **ferrous chloride dihydrate** ($\text{FeCl}_2 \cdot 2\text{H}_2\text{O}$), a compound of interest in various chemical and pharmaceutical applications.

This document summarizes crystallographic data from key studies, outlines the experimental protocols for its determination, and presents a visual representation of the analytical workflow. The information is compiled from seminal works by B. Morosin and E. J. Graeber (1965), who utilized single-crystal X-ray diffraction, and W. Schneider and H. Weitzel (1976), who employed neutron diffraction.

Crystal Structure and Parameters

Ferrous chloride dihydrate crystallizes in a monoclinic system. The crystal structure consists of polymeric chains of iron and chlorine ions, forming a near-square planar arrangement where each chlorine ion is shared by two iron ions. The octahedral coordination of the iron ion is completed by two water molecules, which also link adjacent chains through hydrogen bonds.

Two significant studies have elucidated the precise atomic arrangement of this compound. The crystallographic data from both single-crystal X-ray diffraction and neutron diffraction studies are presented below for a comprehensive comparison.

Crystallographic Parameter	Morosin & Graeber (1965) - X-ray Diffraction	Schneider & Weitzel (1976) - Neutron Diffraction
Formula	FeCl ₂ ·2H ₂ O	FeCl ₂ ·2H ₂ O
Crystal System	Monoclinic	Monoclinic
Space Group	C2/m	C2/m
a (Å)	7.355 ± 0.004	7.25 ± 0.03
b (Å)	8.558 ± 0.004	8.40 ± 0.03
c (Å)	3.633 ± 0.002	3.60 ± 0.02
β (°)	98.03 ± 0.04	98.2
Unit Cell Volume (Å ³)	226.4	217.0
Z	2	2

Interatomic Distances and Angles

The precise determination of bond lengths and angles within the crystal lattice is crucial for understanding the chemical environment of the constituent atoms. The following table summarizes key interatomic distances and angles as determined by X-ray and neutron diffraction.

Bond/Angle	Morosin & Graeber (1965) - X-ray Diffraction (Å/°)	Schneider & Weitzel (1976) - Neutron Diffraction (Å/°)
Fe-Cl	2.533 ± 0.003	Data not available in abstract
Fe-O	2.050 ± 0.007	Data not available in abstract
Cl-Fe-Cl'	93.18 ± 0.11	Data not available in abstract
O-Fe-O'	180.0	Data not available in abstract
Cl-Fe-O	86.82 ± 0.11	Data not available in abstract
Cl-Fe-O'	93.18 ± 0.11	Data not available in abstract

Note: Detailed bond angles from the Schneider & Weitzel study were not available in the reviewed literature.

Experimental Protocols

The determination of the crystal structure of **ferrous chloride dihydrate** has been accomplished through single-crystal X-ray diffraction and neutron diffraction. The following sections provide a generalized overview of the methodologies employed in these seminal studies.

Single-Crystal X-ray Diffraction (Based on Morosin & Graeber, 1965)

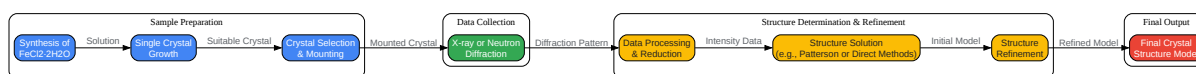
- **Crystal Preparation:** Single crystals of **ferrous chloride dihydrate** were grown and carefully selected. The crystals exhibit a pronounced parting parallel to the growth axis, often resulting in a bundle of colinear fibers.
- **Data Collection:** A suitable single crystal was mounted on a goniometer head. Three-dimensional X-ray intensity data were collected at 298 K using a single-crystal diffractometer.
- **Structure Refinement:** The crystal structure was refined using three-dimensional differential syntheses. This iterative process minimizes the difference between the observed and calculated structure factors to yield the final atomic coordinates and thermal parameters.

Neutron Diffraction (Based on Schneider & Weitzel, 1976)

- **Crystal Preparation:** A single crystal of $\text{FeCl}_2 \cdot 2\text{H}_2\text{O}$ was used for the experiment. For neutron diffraction studies, larger crystals are generally required compared to X-ray diffraction.
- **Data Collection:** The crystal was mounted on a suitable goniometer. Neutron diffraction data were collected using a monochromatic neutron beam. The intensities of the diffracted beams were measured at various orientations of the crystal.
- **Structure Refinement:** The crystal structure was refined from the collected single-crystal neutron diffraction data. This technique is particularly advantageous for accurately locating the positions of hydrogen atoms due to the scattering properties of neutrons by atomic nuclei.

Visualization of the Analytical Workflow

The following diagram illustrates the generalized workflow for the determination of a crystal structure using single-crystal diffraction techniques.



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Generalized workflow for single-crystal structure determination.

This guide provides a foundational understanding of the crystal structure of **ferrous chloride dihydrate**, leveraging key historical data. For researchers engaged in polymorphism studies, formulation development, and computational modeling, this information serves as a critical reference point.

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